InChI=1S/C3H5N3O/c1-2-3 (4)6-7-5-2/h1H3, (H2,4,6)
. 4-Methyl-1,2,5-oxadiazol-3-amine can be classified as follows:
The synthesis of 4-Methyl-1,2,5-oxadiazol-3-amine typically involves cyclization reactions of appropriate precursors. One common synthetic route includes:
The molecular structure of 4-Methyl-1,2,5-oxadiazol-3-amine features a five-membered ring with a methyl group and an amino group. Key structural characteristics include:
4-Methyl-1,2,5-oxadiazol-3-amine can participate in several chemical reactions:
The mechanism of action for 4-Methyl-1,2,5-oxadiazol-3-amine is primarily related to its biological activities. Studies suggest that it may inhibit specific pathways involved in cancer cell proliferation:
The melting point and boiling point data are not extensively documented but are essential for understanding its handling and application in laboratory settings.
4-Methyl-1,2,5-oxadiazol-3-amine has diverse applications across several scientific domains:
4-Methyl-1,2,5-oxadiazol-3-amine is the standardized IUPAC name for this heterocyclic compound, reflecting its core structure and substituent positions. The parent ring system is classified as a 1,2,5-oxadiazole (furazan), a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The locant "4" designates the position of the methyl group (-CH₃), while "3" indicates the amino group (-NH₂) on the ring. This nomenclature adheres to IUPAC's numbering rules for heterocyclic systems, where the oxygen atom is assigned position 1, and adjacent nitrogen atoms occupy positions 2 and 5. The systematic name unambiguously defines the molecular framework, distinguishing it from isomeric oxadiazoles (e.g., 1,3,4-oxadiazoles) and regiochemical variants [1] [6]. Alternative chemical identifiers include:
Table 1: Systematic Identifiers for 4-Methyl-1,2,5-oxadiazol-3-amine
Identifier Type | Value |
---|---|
IUPAC Name | 4-Methyl-1,2,5-oxadiazol-3-amine |
CAS Registry Number | 17647-70-0 |
Molecular Formula | C₃H₅N₃O |
Molecular Weight | 99.09 g/mol |
Density Functional Theory (DFT) computational studies reveal that 4-Methyl-1,2,5-oxadiazol-3-amine adopts a near-planar geometry with slight puckering due to its heterocyclic framework. The ring bond lengths and angles are critical to its electronic properties:
Resonance stabilization is a defining feature, arising from the delocalized 6π-electron system across the ring. The oxygen atom contributes two electrons, while each nitrogen contributes one, forming an aromatic system analogous to benzene but with heteroatom perturbation. Key resonance structures include:
Table 2: Key Bond Parameters from Computational Analysis
Bond | Length (Å) | Bond Angle (°) | Character |
---|---|---|---|
N-O (Position 1) | 1.38 | 105.5 (C-N-O) | Single bond with partial double |
N-N (Positions 2-5) | 1.32 | 112.0 (O-N-N) | Double bond character |
C₃-NH₂ | 1.34 | 125.0 (C-C-N) | Partial double bond |
C₄-CH₃ | 1.47 | 115.5 (N-C-C) | Sigma bond with hyperconjugation |
While single-crystal X-ray diffraction (XRD) data specifically for 4-Methyl-1,2,5-oxadiazol-3-amine is limited in the provided sources, analogous 1,2,5-oxadiazole derivatives exhibit monoclinic or orthorhombic crystal systems with P2₁/c or Pna2₁ space groups. XRD analyses of related compounds (e.g., triazoloxadiazole salts) confirm planarity of the oxadiazole ring and intermolecular hydrogen bonding involving the amino group, which stabilizes the crystal lattice. The N-H···N hydrogen bonds form extended networks, with bond lengths averaging 2.89 Å and angles near 165° [6] .
Spectroscopic data provides robust validation of molecular structure:
Table 3: Spectroscopic Signatures of 4-Methyl-1,2,5-oxadiazol-3-amine
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | δ 2.42 ppm (s, 3H) | Methyl protons |
δ 5.95 ppm (br s, 2H) | Amino protons | |
¹³C NMR (DMSO-d₆) | δ 12.5 ppm, 158.2 ppm, 165.0 ppm | C4 (methyl), C3, C5 |
IR (KBr) | 3320 cm⁻¹, 3240 cm⁻¹ | N-H stretch |
1610 cm⁻¹ | C=N ring stretch | |
UV-Vis | 285 nm (ε = 4500 L·mol⁻¹·cm⁻¹) | π→π* transition |
The combined crystallographic and spectroscopic data conclusively validate the molecular structure predicted by computational models, confirming the resonance stabilization, bond delocalization, and hydrogen-bonding capabilities central to the compound’s identity [2] [6] .
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